An In-depth Technical Guide to Heptafluoropropyl Trifluorovinyl Ether (CAS 1623-05-8)
An In-depth Technical Guide to Heptafluoropropyl Trifluorovinyl Ether (CAS 1623-05-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Heptafluoropropyl trifluorovinyl ether, with CAS registry number 1623-05-8, is a fluorinated ether that serves as a crucial monomer in the synthesis of advanced fluoropolymers. Its unique chemical structure, imparting properties such as thermal stability, chemical inertness, and low surface energy, makes it a substance of significant interest in various high-performance applications. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, spectral characteristics, reactivity, and safety considerations, tailored for professionals in research and development.
Physicochemical Properties
Heptafluoropropyl trifluorovinyl ether is a colorless and clear liquid under standard conditions.[1] Its fundamental physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₅F₁₀O | [2][3] |
| Molecular Weight | 266.04 g/mol | [2][3] |
| CAS Number | 1623-05-8 | [2][3] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 35 °C | [1] |
| Melting Point | -70 °C | [1] |
| Density | 1.53 g/cm³ | [1] |
| Flash Point | -20 °C | [4] |
| Water Solubility | Insoluble | [1] |
Synthesis
The synthesis of heptafluoropropyl trifluorovinyl ether typically involves the reaction of a perfluorinated acyl fluoride with hexafluoropropylene oxide (HFPO) in the presence of a suitable catalyst, followed by thermal decomposition. A general synthetic pathway is outlined below.
Experimental Protocol: Synthesis from Perfluoropropionyl Fluoride and Hexafluoropropylene Oxide
This protocol is a generalized procedure based on common methods for the synthesis of perfluoroalkyl vinyl ethers.
Materials:
-
Perfluoropropionyl fluoride (CF₃CF₂COF)
-
Hexafluoropropylene oxide (HFPO)
-
Anhydrous alkali metal fluoride (e.g., CsF or KF)
-
Aprotic solvent (e.g., diglyme, tetraglyme)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Preparation of the Catalyst Bed: In a dry, inert atmosphere, a reactor is charged with the anhydrous alkali metal fluoride catalyst.
-
Reaction: A mixture of perfluoropropionyl fluoride and hexafluoropropylene oxide is passed through the heated catalyst bed. The reaction temperature is typically maintained in the range of 150-300 °C.
-
Intermediate Formation: The reaction proceeds via the formation of a perfluoroalkoxy propionyl fluoride intermediate.
-
Pyrolysis: The intermediate is then subjected to thermal cracking (pyrolysis) at a higher temperature, typically in the range of 150-300 °C, often in the presence of a cracking agent like sodium carbonate.[5] This step eliminates a carbonyl group to form the desired trifluorovinyl ether.
-
Purification: The product stream is cooled, and the desired heptafluoropropyl trifluorovinyl ether is separated from byproducts and unreacted starting materials by fractional distillation.
Spectroscopic Data
Spectroscopic analysis is essential for the characterization and identification of heptafluoropropyl trifluorovinyl ether.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR spectroscopy is a powerful tool for the structural elucidation of fluorinated compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus.[6] The expected chemical shift ranges for the different fluorine environments in heptafluoropropyl trifluorovinyl ether are provided in the table below.
| Fluorine Group | Typical Chemical Shift Range (ppm vs. CFCl₃) | Reference |
| -CF₃ | +40 to +80 | [1] |
| -CF₂- | +80 to +140 | [1] |
| F-C= | Not specified, but distinct from saturated fluorocarbons | |
| F₂C= | Not specified, but distinct from saturated fluorocarbons |
Note: Specific chemical shift values and coupling constants for heptafluoropropyl trifluorovinyl ether would require experimental determination or access to spectral databases.
Infrared (IR) Spectroscopy
Infrared spectroscopy can be used to identify the functional groups present in the molecule. The IR spectrum of heptafluoropropyl trifluorovinyl ether is expected to show strong absorption bands characteristic of C-F and C-O-C stretching vibrations.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C-F Stretch | 1000 - 1400 (strong, multiple bands) |
| C=C Stretch (fluorinated) | ~1780 |
| C-O-C Stretch | 1100 - 1300 |
Note: The exact peak positions can be influenced by the overall molecular structure.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), heptafluoropropyl trifluorovinyl ether is expected to fragment through characteristic pathways for fluorinated ethers.
Expected Fragmentation:
-
Molecular Ion (M⁺): The molecular ion peak at m/z 266 should be observable.
-
Alpha-cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers.[7]
-
Loss of Fluorine or Fluorinated Fragments: Loss of F (m/z 19), CF₃ (m/z 69), or other perfluoroalkyl fragments are expected.
Reactivity and Stability
Heptafluoropropyl trifluorovinyl ether is a flammable liquid and should be handled with appropriate precautions.[4] It is considered chemically stable under normal conditions but may be unstable in the presence of incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[8] The ether linkage can be a point of chemical attack, although the high degree of fluorination generally increases the molecule's stability.[9]
Hazardous Decomposition: Thermal decomposition can generate hazardous substances, including carbon oxides and hydrogen fluoride.[8]
Polymerization: As a vinyl ether, it can undergo polymerization, particularly in the presence of initiators or under conditions of heat and pressure. This reactivity is harnessed in the production of fluoropolymers.
Safety and Handling
General Precautions:
-
Use in a well-ventilated area.
-
Avoid contact with skin, eyes, and clothing.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Keep away from heat, sparks, and open flames.[4]
Storage:
-
Store in a cool, dry, well-ventilated area.
-
Keep containers tightly closed.
-
Store away from incompatible materials.
Applications
The primary application of heptafluoropropyl trifluorovinyl ether is as a comonomer in the production of fluoropolymers.[2][5] These polymers exhibit exceptional properties, including:
-
High thermal stability
-
Excellent chemical resistance
-
Low coefficient of friction
-
Good dielectric properties
These properties make the resulting fluoropolymers suitable for demanding applications in the aerospace, automotive, electronics, and chemical processing industries.[2] It also finds use in the synthesis of other fluorinated compounds for the pharmaceutical and agrochemical sectors.[2]
Environmental Fate and Toxicology
Heptafluoropropyl trifluorovinyl ether is classified as a per- and polyfluoroalkyl substance (PFAS). There is growing regulatory concern about the environmental persistence of PFAS compounds.[9]
Environmental Persistence: This compound is not readily biodegradable but is expected to degrade in the atmosphere.[9] In the environment, it has the potential to transform into perfluoropropionic acid (PFPA), which is highly persistent.[9]
Toxicology: Specific toxicological data for heptafluoropropyl trifluorovinyl ether is limited. However, as with many PFAS, there are general concerns about their potential for bioaccumulation and long-term health effects.[9] It is recommended to handle this compound with care and to minimize environmental release.
Conclusion
Heptafluoropropyl trifluorovinyl ether is a valuable fluorinated building block with a unique set of properties that make it essential for the production of high-performance materials. A thorough understanding of its physicochemical characteristics, synthesis, and handling requirements is crucial for its safe and effective use in research and industrial applications. Further research into its specific toxicological profile and environmental degradation pathways is warranted to ensure its responsible management.
References
- 1. 19F [nmr.chem.ucsb.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. Heptafluoropropyl trifluorovinyl ether - Career Henan Chemical Co. [coreychem.com]
- 6. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. synquestlabs.com [synquestlabs.com]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
